molecular formula C18H16BrNO6 B3521965 Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate

Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate

Cat. No.: B3521965
M. Wt: 422.2 g/mol
InChI Key: AKNQMFXDKMQQDQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzoate precursor, followed by esterification and nitration reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester functional group can undergo hydrolysis. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the nitrophenyl and ester groups.

    Ethyl benzoate: Lacks the bromine and nitrophenyl groups, making it less reactive.

Uniqueness

Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate is unique due to the combination of its bromine, nitrophenyl, and ester functional groups

Properties

IUPAC Name

ethyl 3-bromo-4-[[2-(4-nitrophenyl)acetyl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO6/c1-2-25-18(22)13-5-6-14(16(19)10-13)11-26-17(21)9-12-3-7-15(8-4-12)20(23)24/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQMFXDKMQQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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